4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid” were not found, related compounds have been synthesized via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, has been used for the reduction of different functional groups . Secondary amines, which this compound is a type of, are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazoles : Utilizing disulfonic acid imidazolium chloroaluminate as a catalyst, a study by Moosavi‐Zare et al. (2013) explored the synthesis of pyrazoles, a process involving the condensation of aryl aldehydes, demonstrating a green and efficient approach under solvent-free conditions (Moosavi‐Zare et al., 2013).
- Methionine Precursor Functionality : Martín-Venegas et al. (2013) researched DL-2-hydroxy-(4-methylthio)butanoic acid, a dietary methionine source in poultry nutrition, highlighting its role in protecting intestinal epithelial barrier function in an in vitro model (Martín-Venegas et al., 2013).
- Glufosinate Synthesis : Sakakura et al. (1991) described the synthesis of Glufosinate, an important agricultural chemical, using a process involving hydroformylation-amidocarbonylation, demonstrating an efficient synthetic route (Sakakura et al., 1991).
Biochemical Applications
- Peptide Amide Synthesis : Patek and Lebl (1991) explored a novel anchoring linkage for the synthesis of peptide amides, utilizing a derivative of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid, which is vital for the synthesis of hormones and other peptides (Patek & Lebl, 1991).
- Antimicrobial Activity : Tatar et al. (2016) synthesized a series of acylhydrazones derived from a similar compound, demonstrating significant activity against gram-positive bacteria, highlighting the potential of these derivatives in antimicrobial applications (Tatar et al., 2016).
Environmental and Industrial Applications
- Organic Solvent-Free Processes : Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in pharmaceutical synthesis, emphasizing eco-friendly methods (Delhaye et al., 2006).
- Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux, using sulfonated aromatic diamine monomers derived from this compound, demonstrating its utility in environmental engineering (Liu et al., 2012).
Properties
IUPAC Name |
4-(2-methoxy-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-18-11-7-4-3-6-10(11)13(19(2,16)17)9-5-8-12(14)15/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWKCHLDXTPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCCC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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